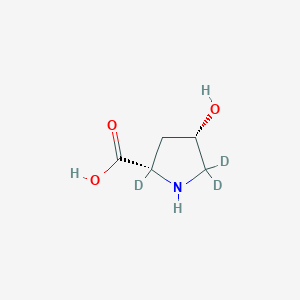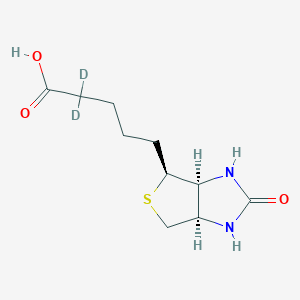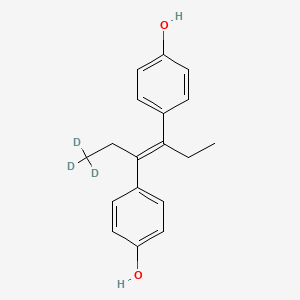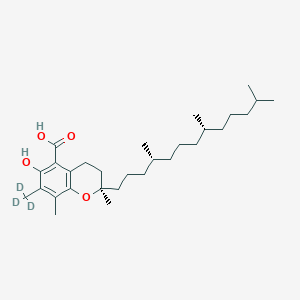
Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid-d3 is a labeled analogue of Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid. This compound is an intermediate in the synthesis of γ-Tocopherol, a form of Vitamin E. The molecular formula of this compound is C29H45D3O4, and it has a molecular weight of 463.71.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid-d3 involves the incorporation of deuterium atoms into the structure of Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired transformation, but they typically involve controlled temperature and pH settings.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid-d3 has a wide range of scientific research applications. In chemistry, it is used as a reference standard for the identification and quantification of tocopherol derivatives. In biology and medicine, it is used in metabolic studies to trace the pathways of Vitamin E metabolism. Additionally, it has applications in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid-d3 involves its interaction with specific molecular targets and pathways. As a labeled analogue of Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid, it participates in the same metabolic pathways as γ-Tocopherol. The incorporation of deuterium atoms allows researchers to trace its movement and transformation within biological systems, providing valuable insights into the metabolism and function of Vitamin E.
Vergleich Mit ähnlichen Verbindungen
Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid-d3 is unique due to the presence of deuterium atoms, which distinguish it from other tocopherol derivatives. Similar compounds include Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid and γ-Tocopherol. The deuterium labeling provides a distinct advantage for research applications, as it allows for precise tracking and analysis of metabolic pathways.
List of Similar Compounds:- Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid
- γ-Tocopherol
- α-Tocopherol
- β-Tocopherol
Eigenschaften
Molekularformel |
C29H48O4 |
|---|---|
Molekulargewicht |
463.7 g/mol |
IUPAC-Name |
(2R)-6-hydroxy-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromene-5-carboxylic acid |
InChI |
InChI=1S/C29H48O4/c1-19(2)11-8-12-20(3)13-9-14-21(4)15-10-17-29(7)18-16-24-25(28(31)32)26(30)22(5)23(6)27(24)33-29/h19-21,30H,8-18H2,1-7H3,(H,31,32)/t20-,21-,29-/m1/s1/i5D3 |
InChI-Schlüssel |
SHMOVXNTBAZRNU-SFBGNULSSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=C(C2=C(CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C(=C1O)C(=O)O)C |
Kanonische SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



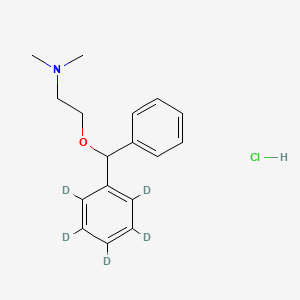
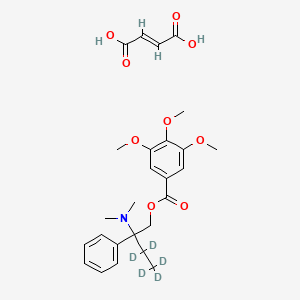
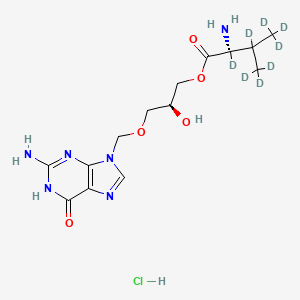

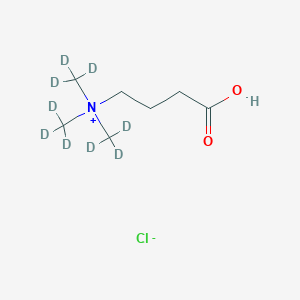
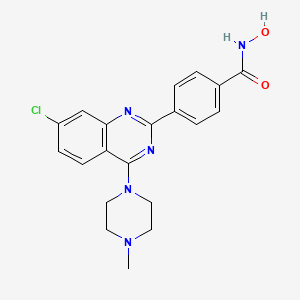
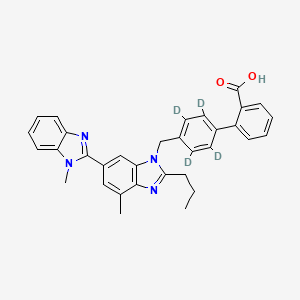

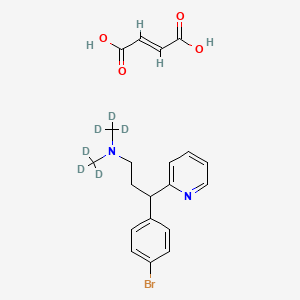
![2-butyl-5-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-3-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}pyrimidin-4(3H)-one](/img/structure/B12424344.png)
